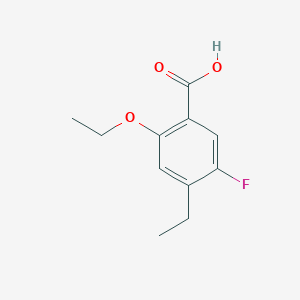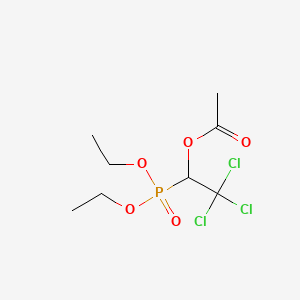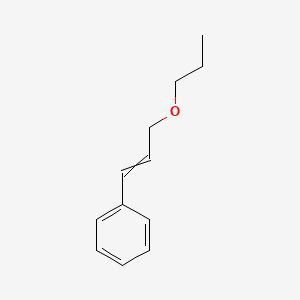
1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- is a synthetic organic compound characterized by the presence of an ethanone group attached to a phenyl ring substituted with amino, hydroxy, methyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-2-hydroxy-5-methylphenol and trifluoroacetic anhydride.
Acylation Reaction: The phenolic compound undergoes an acylation reaction with trifluoroacetic anhydride in the presence of a base, such as pyridine, to form the trifluoroacetylated intermediate.
Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired ethanone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The amino and hydroxy groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-CHLORO-: Similar structure but with a chloro group instead of a trifluoromethyl group.
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-BROMO-: Similar structure but with a bromo group instead of a trifluoromethyl group.
ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-IODO-: Similar structure but with an iodo group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ETHANONE, 1-(3-AMINO-2-HYDROXY-5-METHYLPHENYL)-2,2,2-TRIFLUORO- imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. These properties make it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.
Propiedades
Número CAS |
70977-83-2 |
|---|---|
Fórmula molecular |
C9H8F3NO2 |
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
1-(3-amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H8F3NO2/c1-4-2-5(7(14)6(13)3-4)8(15)9(10,11)12/h2-3,14H,13H2,1H3 |
Clave InChI |
XKGVPWJQNNQAIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)N)O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13959873.png)


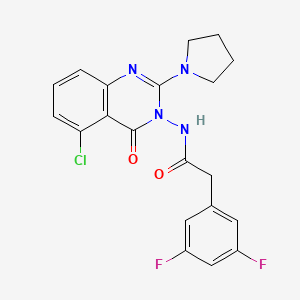
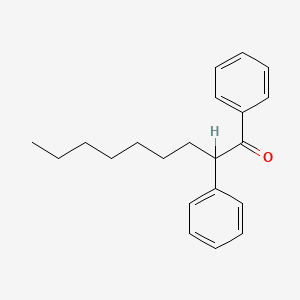

![tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13959896.png)

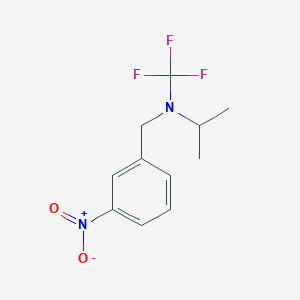
![Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-](/img/structure/B13959919.png)
